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Compound of Interest

Compound Name: Cytosaminomycin C

Cat. No.: B117038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cytosaminomycin C is a nucleoside antibiotic belonging to the amicetin family of natural

products. It is produced by Streptomyces amakusaensis (formerly identified as Streptomyces

sp. KO-8119) and exhibits notable biological activity, particularly as an anticoccidial agent

against parasites such as Eimeria tenella.[1][2] The structural backbone of Cytosaminomycin
C is comprised of a disaccharide unit linked to a cytosine moiety, which is further modified with

a 3-methylcrotonic acid side chain.[1] Accurate and comprehensive analytical characterization

is crucial for its development as a potential therapeutic agent, ensuring purity, stability, and

facilitating further pharmacological studies.

These application notes provide detailed protocols for the key analytical techniques used in the

characterization of Cytosaminomycin C, including spectroscopic and chromatographic

methods, as well as a protocol for assessing its biological activity.

Physicochemical and Spectroscopic Data
While the definitive structural elucidation of Cytosaminomycin C was achieved through

nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, the complete raw

data is not extensively published in publicly accessible domains.[1] The following tables present
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a summary of the expected physicochemical properties and representative spectroscopic data

based on the analysis of closely related amicetin-class antibiotics.

Table 1: Physicochemical Properties of Cytosaminomycin C

Property Value Reference/Methodology

Molecular Formula C29H40N6O8
Deduced from Mass

Spectrometry

Molecular Weight 616.67 g/mol
High-Resolution Mass

Spectrometry (HRMS)

Appearance White to off-white powder Visual Inspection

Solubility
Soluble in methanol, DMSO,

and water
Solubility Testing

UV max ~275 nm
UV-Vis Spectroscopy in

Methanol

Table 2: Representative ¹H NMR Spectroscopic Data for Cytosaminomycin C Moiety (in

CD₃OD)

Note: This is a representative table based on known spectra of amicetin-class nucleosides.

Actual chemical shifts may vary.

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 (Cytosine) ~7.8 d ~7.5

H-5 (Cytosine) ~6.0 d ~7.5

H-1' (Amicetose) ~5.9 d ~3.0

H-1'' (Amosamine) ~4.5 d ~7.8

N-CH₃ (Amosamine) ~2.5 s -

CH₃ (Side Chain) ~2.1, ~1.8 s, s -
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Table 3: Representative ¹³C NMR Spectroscopic Data for Cytosaminomycin C Moiety (in

CD₃OD)

Note: This is a representative table based on known spectra of amicetin-class nucleosides.

Actual chemical shifts may vary.

Carbon Assignment Chemical Shift (δ, ppm)

C=O (Side Chain) ~170

C-4 (Cytosine) ~166

C-2 (Cytosine) ~158

C-6 (Cytosine) ~142

C-5 (Cytosine) ~97

C-1' (Amicetose) ~88

C-1'' (Amosamine) ~104

N-CH₃ (Amosamine) ~36

CH₃ (Side Chain) ~27, ~20

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
NMR spectroscopy is the cornerstone for the structural elucidation of complex natural products

like Cytosaminomycin C. A combination of 1D and 2D NMR experiments is required to

unambiguously assign all proton and carbon signals and to establish connectivity within the

molecule.

Protocol:

Sample Preparation:
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Dissolve 5-10 mg of purified Cytosaminomycin C in approximately 0.5 mL of a

deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is

recommended for optimal resolution and sensitivity.

1D NMR Experiments:

¹H NMR: Acquire a standard proton spectrum to identify the types and number of protons.

¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique

carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and

DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the

same spin system (e.g., within a sugar ring).

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons, which is critical for connecting different

structural fragments (e.g., linking the sugars, cytosine, and the side chain).

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space

proximity of protons.

Data Processing and Analysis:
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Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).

Integrate the ¹H NMR signals and assign chemical shifts relative to the residual solvent

peak.

Analyze the 2D correlation maps to build the molecular structure of Cytosaminomycin C.

Sample Preparation

Data Acquisition

1D NMR

2D NMR Data AnalysisPurified Cytosaminomycin C Dissolve in Deuterated Solvent Transfer to NMR Tube Spectrometer

Insert into
Spectrometer (≥500 MHz)

OneD_NMR1D Experiments

TwoD_NMR

2D Experiments

¹H NMR

¹³C NMR

DEPT

COSY

HSQC

HMBC

NOESY/ROESY

Process & Analyze Spectra Structure Elucidation
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Workflow for NMR-based structural elucidation.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
HPLC is a fundamental technique for determining the purity of Cytosaminomycin C and for its

isolation from fermentation broths or synthetic reaction mixtures. A reversed-phase method is

typically suitable for this class of compounds.

Protocol:

Sample Preparation:

Prepare a stock solution of Cytosaminomycin C in a suitable solvent (e.g., methanol or a

mixture of mobile phase components) at a concentration of approximately 1 mg/mL.

Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid or trifluoroacetic acid to improve peak shape.

Gradient Program (Example):

0-5 min: 5% B

5-25 min: 5% to 95% B

25-30 min: 95% B

30-31 min: 95% to 5% B

31-35 min: 5% B
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Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 275 nm.

Injection Volume: 10 µL.

Data Analysis:

Integrate the peak areas in the chromatogram.

Calculate the purity of Cytosaminomycin C by dividing the peak area of the main

compound by the total area of all peaks and expressing it as a percentage.

Cytosaminomycin C Sample

Prepare Stock Solution
(1 mg/mL in Methanol)

Filter with 0.22 µm
Syringe Filter

HPLC System
(C18 Column, UV Detector)

Chromatogram Analysis

Purity Calculation (%)
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Click to download full resolution via product page

HPLC workflow for purity analysis.

Mass Spectrometry (MS) for Molecular Weight and
Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight of Cytosaminomycin C
and to gain structural information through fragmentation analysis (MS/MS).

Protocol:

Sample Preparation:

Prepare a dilute solution of Cytosaminomycin C (1-10 µg/mL) in a solvent compatible

with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation and Conditions:

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap is preferred for accurate mass measurements.

Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for this

class of compounds.

MS Scan: Acquire a full scan MS spectrum to determine the [M+H]⁺ ion.

MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a

fragmentation spectrum. Vary the collision energy to optimize fragmentation.

Data Analysis:

Determine the elemental composition from the accurate mass of the [M+H]⁺ ion.

Analyze the MS/MS spectrum to identify characteristic fragment ions. Key fragmentation

patterns for amicetin-type antibiotics include the loss of sugar moieties and cleavage of

the amide bonds.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b117038?utm_src=pdf-body-img
https://www.benchchem.com/product/b117038?utm_src=pdf-body
https://www.benchchem.com/product/b117038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry Analysis

Characteristic Fragments

Cytosaminomycin C
[M]

Protonated Molecule
[M+H]⁺

 ESI+ 

Loss of Amosamine

 CID 

Loss of Amicetose
 CID 

Cleavage of Side Chain CID 

Click to download full resolution via product page

Expected fragmentation pathway in MS/MS.

In Vitro Anticoccidial Activity Assay
The biological activity of Cytosaminomycin C is primarily assessed by its ability to inhibit the

growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.

Protocol:

Cell Culture:

Culture Madin-Darby Bovine Kidney (MDBK) cells in a suitable medium (e.g., DMEM with

10% fetal bovine serum) in 96-well plates until they form a confluent monolayer.

Parasite Preparation:

Harvest and sporulate Eimeria tenella oocysts.

Excyst the sporulated oocysts to release sporozoites. Purify and count the sporozoites.

Inhibition Assay:
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Prepare serial dilutions of Cytosaminomycin C in the cell culture medium.

Remove the culture medium from the MDBK cells and add the medium containing the

different concentrations of Cytosaminomycin C.

Add a suspension of E. tenella sporozoites to each well.

Include positive (a known anticoccidial drug) and negative (no drug) controls.

Incubate the plates at 41°C in a 5% CO₂ atmosphere for 48-72 hours.

Assessment of Inhibition:

After incubation, fix and stain the cells.

Count the number of developed schizonts in the host cells under a microscope.

Alternatively, use a quantitative method such as qPCR to measure parasite DNA

replication.

Calculate the concentration that inhibits 50% of parasite development (IC₅₀).

Conclusion
The analytical techniques and protocols outlined in these application notes provide a

comprehensive framework for the characterization of Cytosaminomycin C. The combination

of high-resolution NMR and mass spectrometry is essential for unambiguous structure

confirmation, while HPLC is crucial for purity assessment. The in vitro anticoccidial assay

provides a reliable method for evaluating the biological activity of the compound. Adherence to

these detailed protocols will ensure the generation of high-quality, reproducible data, which is

fundamental for the advancement of Cytosaminomycin C in drug discovery and development

pipelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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